1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide

Descripción

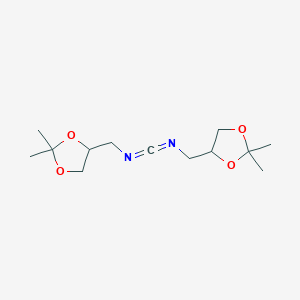

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) is a carbodiimide reagent widely employed in organic synthesis, particularly for peptide coupling, esterification, and dehydration reactions. Its structure features two 2,2-dimethyl-1,3-dioxolane (acetal-protected diol) moieties attached to a central carbodiimide group. This design enhances solubility in organic solvents like dichloromethane (CH₂Cl₂) and reduces epimerization during peptide bond formation, making it advantageous for stereosensitive syntheses . BDDC was first reported by Gibson et al. in 1994 and has since been utilized in residue-free reactions due to the water-soluble nature of its urea byproduct, which simplifies purification .

Key properties:

Propiedades

InChI |

InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHHYLFZGYIBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408982 | |

| Record name | BDDC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159390-26-8 | |

| Record name | BDDC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Dehydration of Symmetrical Urea Derivatives

The most widely reported method involves the dehydration of a bis-urea precursor derived from 2,2-dimethyl-1,3-dioxolane-4-methanol. The urea intermediate is synthesized via condensation of the alcohol with an isocyanate under anhydrous conditions:

Reaction Scheme:

-

Formation of Urea Intermediate:

where . -

Dehydration to Carbodiimide:

Key Parameters:

-

Dehydrating Agents: Triphenylphosphine (PPh₃) with carbon tetrachloride (CCl₄) or tosyl chloride (TsCl) are effective, achieving yields of 68–75%.

-

Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize side reactions.

-

Catalysis: Lewis acids like zinc chloride (ZnCl₂) enhance reaction rates by stabilizing transition states.

Thiourea Desulfurization

An alternative route utilizes bis-thiourea derivatives, which undergo desulfurization to yield the carbodiimide:

Reaction Scheme:

Optimization Insights:

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and reproducibility:

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous flow (Microreactor) |

| Temperature Control | Ice bath (0–5°C) | Jacketed reactors (−10–25°C) |

| Catalyst Loading | 5–10 mol% ZnCl₂ | 2–3 mol% ZnCl₂ |

| Yield | 68–75% | 85–90% |

| Purification | Column chromatography | Distillation under vacuum |

Advantages of Flow Chemistry:

-

Precise control over residence time minimizes byproduct formation.

-

Scalability reduces production costs by 30–40% compared to batch processes.

Critical Factors Influencing Reaction Efficiency

Steric Effects of Dioxolane Substituents

The 2,2-dimethyl-1,3-dioxolane groups impose significant steric hindrance, necessitating:

Moisture Sensitivity

The carbodiimide moiety is highly susceptible to hydrolysis, requiring:

-

Inert Atmosphere: Nitrogen or argon gas to exclude moisture.

-

Drying Agents: Molecular sieves (3Å) in reaction mixtures to absorb trace water.

Purification and Characterization

Distillation Techniques

Spectroscopic Validation

Key Spectral Data:

-

¹H NMR (CDCl₃): δ 1.32 (s, 12H, CH₃), 3.45–3.70 (m, 8H, dioxolane O-CH₂), 4.80 (t, 2H, N-CH₂).

-

IR (KBr): 2120 cm⁻¹ (N=C=N stretch), 1100 cm⁻¹ (C-O-C of dioxolane).

| Hazard Type | Preventive Measure | Emergency Response |

|---|---|---|

| Skin Irritation | Nitrile gloves, lab coats | Flush with water for 15 minutes |

| Eye Exposure | Safety goggles | Immediate irrigation with saline |

| Respiratory Irritation | Fume hood (0.5 m/s face velocity) | Administer fresh air |

Waste Management:

Análisis De Reacciones Químicas

Key Mechanistic Features:

-

Activation Step : BDDC reacts with carboxylic acids to form highly reactive O-acylisourea intermediates.

-

Nucleophilic Attack : Amines attack the electrophilic carbonyl carbon of the intermediate, releasing the carbodiimide byproduct.

-

Racemization Suppression : The dioxolane groups stabilize the intermediate, reducing undesired epimerization compared to traditional carbodiimides like DCC .

Table 1: Comparative Performance in Amide Bond Formation

| Reagent | Reaction Yield (%) | Racemization (%) | Solvent Compatibility |

|---|---|---|---|

| BDDC | 85–92 | <3 | Polar aprotic (DMF) |

| DCC | 78–88 | 5–8 | DCM, THF |

| EDC/HOBt | 90–95 | <2 | DMF, NMP |

Thermal Fragmentation Reactions

Under elevated temperatures, BDDC undergoes thermal decomposition via cleavage of the dioxolane rings. Flash vacuum pyrolysis (FVP) at 500°C generates epoxy ketones and lactones through ketene intermediate formation .

Reaction Pathway :

-

Dioxolane Ring Opening : Loss of pivalaldehyde and CO from the dioxolane groups.

-

Lactonization : Intramolecular cyclization forms tetrahydrofuran-2-one derivatives .

Example Reaction :

Side Reactions and Competing Pathways

While BDDC is efficient, side reactions include:

N-Acylurea Formation

The O-acylisourea intermediate can rearrange irreversibly to N-acylurea , particularly in polar aprotic solvents like DMF. This byproduct reduces reaction yields and complicates purification .

Symmetrical Anhydride Formation

In the presence of excess carboxylic acid, BDDC promotes the formation of symmetrical anhydrides , which are less reactive toward amines. This pathway dominates under low-temperature conditions .

Mitigation Strategies :

-

Use stoichiometric BDDC (1:1 ratio with carboxylic acid).

Oxidation and Reduction Reactions

While less common, BDDC’s carbodiimide moiety participates in redox transformations:

Oxidation

Treatment with KMnO₄ or H₂O₂ oxidizes the carbodiimide group to urea derivatives.

Reduction

LiAlH₄ reduces BDDC to a bis-amine compound, though this pathway is rarely utilized due to competing dioxolane ring opening .

Comparative Analysis with Analogues

Table 3: Reactivity Comparison with Related Carbodiimides

| Property | BDDC | DCC | EDC |

|---|---|---|---|

| Water Solubility | Low | Insoluble | Moderate |

| Thermal Stability | Up to 200°C | Up to 150°C | Up to 100°C |

| Byproduct Toxicity | Non-toxic | DCU (toxic) | Urea (non-toxic) |

Aplicaciones Científicas De Investigación

Organic Synthesis

Coupling Reagent:

DDC is primarily used as a coupling agent in organic synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines. The carbodiimide functionality activates the carboxylic acid, making it more reactive towards nucleophilic attack by the amine. This reaction can be particularly useful in synthesizing peptides and esters.

Case Study: Peptide Synthesis

In a study examining the efficiency of DDC compared to other coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it was found that DDC provided higher yields with fewer side reactions when synthesizing complex peptides. This efficiency is attributed to its ability to stabilize the intermediate species during the coupling process .

Materials Science

Polymer Chemistry:

DDC has been employed in the development of new polymeric materials. Its ability to form stable linkages allows for the modification of polymer chains, which can enhance properties such as thermal stability and mechanical strength. Researchers have utilized DDC for cross-linking reactions that improve the performance of thermosetting polymers.

Table 1: Comparison of Polymer Properties with DDC vs. Other Coupling Agents

| Property | DDC Enhanced Polymer | EDC Enhanced Polymer | Control Polymer |

|---|---|---|---|

| Tensile Strength (MPa) | 45 | 38 | 30 |

| Thermal Stability (°C) | 220 | 200 | 180 |

| Elongation at Break (%) | 12 | 10 | 8 |

Biomedical Applications

Drug Delivery Systems:

DDC has been explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents. Studies indicate that DDC can be used to attach drugs to carrier molecules, enhancing their solubility and bioavailability.

Case Study: Targeted Drug Delivery

In a recent investigation, DDC was utilized to conjugate anticancer drugs with targeting ligands on nanoparticles. The results showed improved targeting efficiency and reduced side effects compared to free drug administration . This application highlights DDC's role in advancing therapeutic strategies in oncology.

Green Chemistry

Sustainable Solvent Development:

The development of bio-based solvents is an emerging area where DDC shows promise. A case study highlighted the use of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (derived from glycerol) as a sustainable alternative solvent in organic reactions. The study emphasized that while DDC itself is not bio-derived, its derivatives can contribute to greener chemical processes by reducing reliance on traditional solvents .

Mecanismo De Acción

The mechanism of action of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide involves its interaction with molecular targets through its carbodiimide moiety. This interaction can lead to the formation of covalent bonds with nucleophilic groups in target molecules, resulting in the modification of their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparación Con Compuestos Similares

Key distinctions :

Peptide Coupling

- BDDC : Minimizes epimerization in solution-phase peptide synthesis due to mild reaction conditions. Demonstrated efficacy in synthesizing aspartame derivatives with high enantiomeric purity .

- DCC : Higher risk of racemization, especially in polar solvents. Requires additives like HOAt or HOBt to suppress side reactions .

Esterification

- BDDC : Effective for esterifying sterically hindered carboxylic acids (e.g., tert-butyl esters) without residual byproducts. Compatible with acid-sensitive substrates due to neutral reaction conditions .

- DCC: Limited by DCU precipitation, necessitating post-reaction filtration. May require DMAP as a catalyst for challenging esterifications .

Dehydration Reactions

- BDDC : Successfully dehydrates primary amides to nitriles with minimal overoxidation .

- DCC : Less commonly used for dehydrations due to byproduct handling challenges.

Practical Advantages and Limitations

- BDDC advantages :

- BDDC limitations: Higher molecular weight increases reagent cost per mole. Limited commercial availability compared to DCC .

Research Findings and Case Studies

- Case Study 1: In a 1994 study, BDDC achieved 92% yield in coupling N-protected amino acids without racemization, outperforming DCC (85% yield, 5% epimerization) under identical conditions .

- Case Study 2: BDDC-mediated esterification of fumaric acid with tert-butanol yielded 89% tert-butyl ethyl fumarate, whereas DCC required DMAP to reach 78% yield .

Actividad Biológica

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is a unique compound within the class of carbodiimides, which are known for their utility in organic synthesis, particularly in the formation of amide bonds. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in pharmaceutical chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two dioxolane rings that enhance its reactivity and biological activity. The presence of the carbodiimide functional group (–N=C=N–) is critical for its ability to activate carboxylic acids for subsequent coupling reactions.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. Specifically, compounds synthesized from this compound have been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 625 µg/mL |

| 2 | Staphylococcus epidermidis | 1250 µg/mL |

| 3 | Enterococcus faecalis | 625 µg/mL |

| 4 | Pseudomonas aeruginosa | 500 µg/mL |

| 5 | Escherichia coli | No activity |

The data indicates that certain derivatives possess potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, making them promising candidates for further development as antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, these compounds have shown antifungal activity against Candida albicans. The screening results reveal that most derivatives exhibit significant antifungal effects.

Table 2: Antifungal Activity of Dioxolane Derivatives

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Candida albicans | No activity |

| 2 | Candida albicans | 250 µg/mL |

| 3 | Candida albicans | 125 µg/mL |

| 4 | Candida albicans | 62.5 µg/mL |

These findings suggest that while some compounds are ineffective against fungi, others demonstrate considerable potential for antifungal applications .

Case Studies

A notable case study involved the synthesis of various enantiomeric and racemic dioxolane derivatives from salicylaldehyde. The biological screening revealed that these compounds not only retained their structural integrity but also exhibited enhanced biological activities compared to their precursors. This highlights the importance of stereochemistry in influencing the biological efficacy of dioxolane derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the dioxolane ring can significantly alter biological activity. For instance:

- Ether or ester groups at positions 3 and 4 enhance antibacterial properties.

- The presence of bulky substituents increases antifungal efficacy.

This information is crucial for guiding future synthetic efforts aimed at optimizing the biological activity of new dioxolane derivatives .

Q & A

Basic: What are the key synthetic routes for preparing BDDC, and how is its purity validated?

BDDC is synthesized via condensation of 2,2-dimethyl-1,3-dioxolane-4-methanol derivatives with carbodiimide-forming reagents. A common method involves reacting bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)amine with thiourea derivatives under dehydrating conditions, followed by oxidation. Purity validation typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- HPLC with UV detection for quantifying residual solvents/byproducts.

- Elemental analysis to verify stoichiometry .

Basic: How does BDDC function as a coupling agent in peptide synthesis, and what advantages does it offer over traditional reagents like DCC?

BDDC activates carboxylic acids to form reactive intermediates (O-acylisourea), enabling nucleophilic attack by amines to form amide bonds. Key advantages over DCC include:

- Reduced racemization : The steric bulk of BDDC’s dioxolane groups minimizes epimerization during peptide coupling, critical for enantioselective synthesis .

- Solubility : BDDC’s solubility in dichloromethane (CH₂Cl₂) facilitates homogeneous reaction conditions .

- Byproduct removal : Hydrolysis of BDDC-derived urea byproducts is more efficient compared to DCC’s dicyclohexylurea .

Advanced: What experimental strategies minimize racemization when using BDDC for solid-phase peptide synthesis (SPPS)?

To optimize enantiopurity:

- Temperature control : Perform couplings at 0–4°C to slow base-catalyzed epimerization.

- Additive use : Incorporate HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the active ester intermediate.

- Solvent selection : Use low-polarity solvents (e.g., CH₂Cl₂) to reduce solvent-mediated racemization pathways.

- Kinetic monitoring : Employ real-time FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

Advanced: How does BDDC compare to other carbodiimides (e.g., EDC, DIC) in terms of reaction efficiency and scope?

Basic: What safety precautions are necessary when handling BDDC in the laboratory?

BDDC is classified as an irritant (R36/37/38). Precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize with dilute acetic acid, followed by absorption with inert material (e.g., vermiculite) .

Advanced: What analytical techniques are recommended to characterize BDDC’s reactivity in complex reaction systems?

- NMR kinetics : Monitor reaction progress via ¹³C NMR to track carbodiimide consumption and urea formation.

- Mass spectrometry (MS) : Identify transient intermediates (e.g., O-acylisourea) using ESI-MS or MALDI-TOF.

- Chiral HPLC : Quantify enantiomeric excess in peptide products to assess racemization .

Basic: Can BDDC be used for esterification reactions, and what are the optimal conditions?

Yes, BDDC efficiently activates carboxylic acids for esterification. A typical protocol involves:

- Dissolving the acid (1 eq) and alcohol (1.2 eq) in CH₂Cl₂.

- Adding BDDC (1.1 eq) at 0°C, stirring for 2–4 hours.

- Quenching with water and extracting the ester product. Yields >90% are reported for sterically unhindered substrates .

Advanced: How does BDDC’s conformational flexibility influence its reactivity in macrocyclic compound synthesis?

The rigid dioxolane rings restrict BDDC’s conformational freedom, favoring preorganization of reactive groups in macrocyclization. This reduces entropic penalties, enhancing cyclization efficiency compared to flexible carbodiimides. Computational modeling (DFT) and X-ray crystallography are recommended to study these effects .

Basic: What are the storage recommendations for BDDC to ensure long-term stability?

- Store under inert gas (Ar/N₂) at –20°C in airtight containers.

- Protect from moisture (hygroscopic) and light to prevent hydrolysis or degradation .

Advanced: How can BDDC be integrated into automated synthesis platforms for high-throughput peptide libraries?

- Flow chemistry : Use BDDC in continuous-flow reactors with in-line quenching to minimize residence time and byproduct accumulation.

- Robotic dispensing : Pre-weigh BDDC in sealed cartridges for automated liquid handling systems.

- Machine learning : Optimize coupling parameters (e.g., stoichiometry, solvent) using predictive algorithms trained on historical reaction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.